molecular formula C9H9NO3 B2501716 methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate CAS No. 1041430-92-5

methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B2501716
CAS No.: 1041430-92-5
M. Wt: 179.175
InChI Key: VTYAUBRVWBUQBA-UHFFFAOYSA-N
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Description

Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has shown that compounds structurally related to Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate possess significant anti-inflammatory and analgesic activities. For instance, studies revealed that 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives exhibited notable anti-inflammatory activity in TPA-induced skin inflammation models in mice, surpassing the performance of well-known anti-inflammatory drugs like celecoxib (Xu et al., 2016). Similarly, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated potent anti-inflammatory and analgesic properties in both acute and chronic animal models, comparable or even superior to the drug indomethacin (Muchowski et al., 1985).

Neuroprotective Properties

Certain derivatives of this chemical class have been studied for their neuroprotective effects. For instance, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) derivatives were found to cause degeneration of dopaminergic nigrostriatal pathways in several animal species. However, the application of monoamine oxidase (MAO) inhibitors demonstrated protection against MPTP-induced dopaminergic neurotoxicity, indicating a potential route for mitigating neurodegenerative diseases (Heikkila et al., 1984).

Insecticidal Effects

Compounds related to Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate have been evaluated for their insecticidal properties. Research demonstrated that novel pyrrole derivatives showed significant insecticidal effects against major stored product insect species, indicating their potential use as grain protectants (Boukouvala et al., 2016).

Diagnostic and Therapeutic Research

Studies have also explored the diagnostic applications of related compounds. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was labeled with C-11 for use in Positron Emission Tomography (PET) studies, showing significant accumulation in the cortical brain areas, highlighting its potential as a neuroprotective drug (Yu et al., 2003).

Properties

IUPAC Name

methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYAUBRVWBUQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a polyphosphoric acid (115%, 1.6 g) was added 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid (174 mg, 0.88 mmol) and 1,2-dichloroethane (8 mL). The reaction mixture was heated for 1 h at 100° C. Water (20 mL) was added and the mixture was carefully poured into a 50 mL Erlenmeyer flask containing solid sodium bicarbonate and ice. The reaction was neutralized (pH 7) and was then extracted with EtOAc (5×50 mL). The combined organic extracts were washed with water, NaHCO3 and brine, dried (Na2SO4) filtered and concentrated. Purification by flash chromatography (0-40% EtOAc/Heptane) afforded methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (106 mg, 67%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.91 (s, 4H), 3.92 (s, 3H), 6.78 (d, J=1.76 Hz, 1H), 9.33 (br s, 1H); LCMS-MS (ESI+) 180.2 (M+H).
[Compound]
Name
polyphosphoric acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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